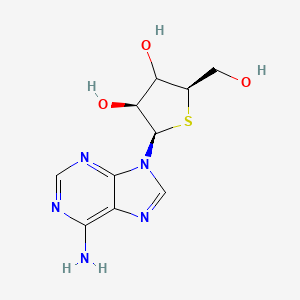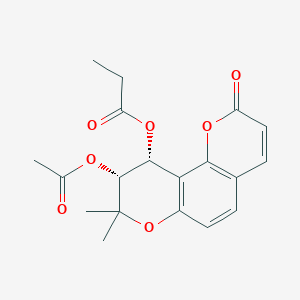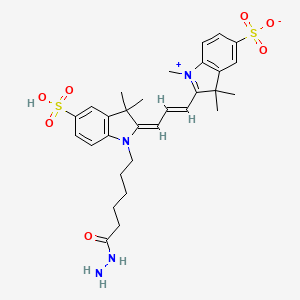
H-Lys-Glu-Gly-Val-Val-His-Gly-Val-Ala-Thr-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-Lys-Glu-Gly-Val-Val-His-Gly-Val-Ala-Thr-OH is a peptide composed of a sequence of amino acids: lysine, glutamic acid, glycine, valine, histidine, alanine, and threonine. Peptides like this one play crucial roles in various biological processes and have significant applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
Peptides are typically synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the peptide chain is assembled step-by-step on a solid support, allowing for efficient purification and high yields. The process involves:
Attachment of the first amino acid: to a resin.
Sequential addition of protected amino acids: using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: of the amino group after each coupling step.
Cleavage: of the peptide from the resin and final deprotection to yield the desired peptide.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring consistency and scalability. Additionally, advancements in purification techniques, such as high-performance liquid chromatography (HPLC), enhance the quality and purity of the final product .
化学反応の分析
Types of Reactions
Peptides like H-Lys-Glu-Gly-Val-Val-His-Gly-Val-Ala-Thr-OH can undergo various chemical reactions, including:
Hydrolysis: Breaking peptide bonds using acids, bases, or enzymes.
Oxidation: Modifying amino acid side chains, such as the oxidation of methionine to methionine sulfoxide.
Reduction: Reducing disulfide bonds between cysteine residues.
Substitution: Replacing specific amino acids within the peptide sequence.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using proteases.
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis results in shorter peptide fragments or individual amino acids, while oxidation and reduction modify specific side chains or disulfide bonds .
科学的研究の応用
Peptides like H-Lys-Glu-Gly-Val-Val-His-Gly-Val-Ala-Thr-OH have diverse applications in scientific research:
Chemistry: Studying peptide synthesis, structure, and reactivity.
Biology: Investigating protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways.
Medicine: Developing peptide-based drugs, vaccines, and diagnostic tools.
Industry: Producing bioactive peptides for cosmetics, food additives, and agricultural applications .
作用機序
The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with various molecular targets, such as:
Receptors: Binding to cell surface receptors to trigger signaling cascades.
Enzymes: Acting as substrates, inhibitors, or activators.
Ion Channels: Modulating ion flow across cell membranes.
Transporters: Facilitating the movement of molecules across membranes .
類似化合物との比較
Similar Compounds
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: A longer peptide with different amino acid composition.
Ala-Gly, Lys-Ala, Glu-Gly: Shorter peptides with simpler structures.
Uniqueness
H-Lys-Glu-Gly-Val-Val-His-Gly-Val-Ala-Thr-OH: The presence of multiple valine residues and the combination of hydrophilic and hydrophobic amino acids contribute to its distinct properties .
特性
分子式 |
C43H73N13O14 |
|---|---|
分子量 |
996.1 g/mol |
IUPAC名 |
(4S)-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C43H73N13O14/c1-20(2)32(40(66)50-23(7)36(62)56-35(24(8)57)43(69)70)53-30(59)18-48-39(65)28(15-25-16-46-19-49-25)52-41(67)34(22(5)6)55-42(68)33(21(3)4)54-29(58)17-47-38(64)27(12-13-31(60)61)51-37(63)26(45)11-9-10-14-44/h16,19-24,26-28,32-35,57H,9-15,17-18,44-45H2,1-8H3,(H,46,49)(H,47,64)(H,48,65)(H,50,66)(H,51,63)(H,52,67)(H,53,59)(H,54,58)(H,55,68)(H,56,62)(H,60,61)(H,69,70)/t23-,24+,26-,27-,28-,32-,33-,34-,35-/m0/s1 |
InChIキー |
AFLCUVMBGFCYAA-MXGWNDODSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N)O |
正規SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CC1=CN=CN1)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


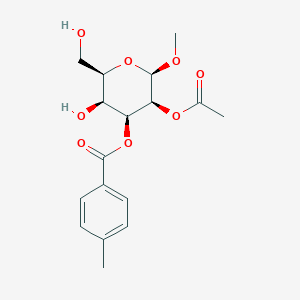
![4-Fluoranyl-2-[(3-phenylphenyl)amino]benzoic acid](/img/structure/B12387228.png)
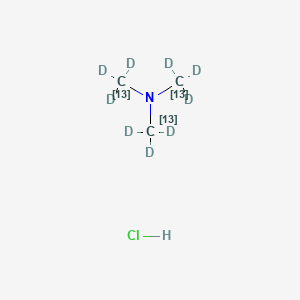
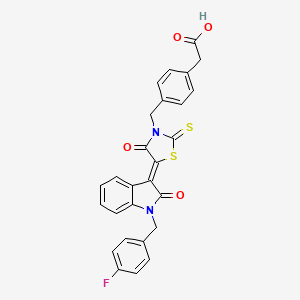
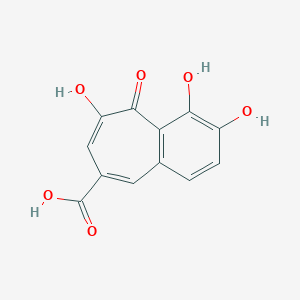
![(2R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387244.png)
![4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12387250.png)
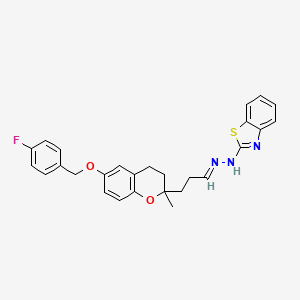
![1-(2,6-dimethyl-1H-indol-3-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B12387263.png)
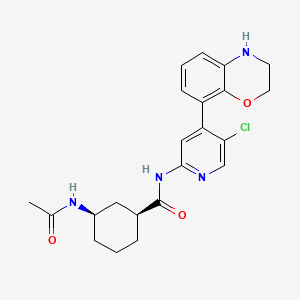
![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-(4-aminocyclohexyl)carbamate](/img/structure/B12387286.png)
